![molecular formula C11H13BN2O2 B2386650 [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid CAS No. 1025735-46-9](/img/structure/B2386650.png)
[3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a boronic acid derivative of 3,5-dimethyl-1H-pyrazole . Boronic acids are compounds that contain a boron atom bonded to three oxygen atoms and one carbon atom. They are commonly used in organic chemistry, particularly in Suzuki coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a phenyl (benzene) ring attached to a boronic acid group and a 3,5-dimethyl-1H-pyrazole group .Chemical Reactions Analysis
Boronic acids are known to undergo several types of reactions, including condensation with amines or alcohols, oxidation, and reduction. They are also used in various coupling reactions, such as Suzuki-Miyaura cross-coupling reactions .Applications De Recherche Scientifique
- Findings : Compound 13 demonstrated superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B .
- Significance : Developing novel antimalarial agents is crucial due to drug resistance and suboptimal treatment outcomes .
- Clinical Interest : The compound’s αvβ6 integrin inhibitory properties make it promising for inhaled IPF therapy .
Antileishmanial Activity
Antimalarial Properties
Idiopathic Pulmonary Fibrosis (IPF)
Chemical Synthesis
Mécanisme D'action
Target of Action
The primary target of [3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid is the αvβ6 integrin . Integrins are a family of transmembrane receptors that facilitate cell-extracellular matrix adhesion. The αvβ6 integrin is known to play a crucial role in various biological processes, including cell migration, differentiation, and survival .
Mode of Action
The compound interacts with its target, the αvβ6 integrin, by binding to it with high affinity . This interaction is characterized by a long dissociation half-life and a high binding affinity, as evidenced by a pKi value of 11 in a radioligand binding assay
Pharmacokinetics
The compound exhibits pharmacokinetic properties commensurate with inhaled dosing by nebulization . It has a very high solubility in saline at pH 7 (>71 mg/mL), which suggests good bioavailability . .
Result of Action
Its high affinity for the αvβ6 integrin suggests that it may influence cellular processes mediated by this integrin, such as cell adhesion, migration, and survival .
Orientations Futures
The use of boronic acids in organic synthesis is a well-established field with many potential future directions. These could include the development of new synthetic methods, the synthesis of new boronic acid derivatives, and the exploration of new applications in areas such as medicinal chemistry .
Propriétés
IUPAC Name |
[3-(3,5-dimethylpyrazol-1-yl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BN2O2/c1-8-6-9(2)14(13-8)11-5-3-4-10(7-11)12(15)16/h3-7,15-16H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSKBRQNRWKHSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2C(=CC(=N2)C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid | |
CAS RN |
1025735-46-9 |
Source
|
Record name | [3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.